molecular formula C7H7NO3 B1294729 2-Methyl-5-nitrophenol CAS No. 5428-54-6

2-Methyl-5-nitrophenol

Cat. No. B1294729
CAS RN: 5428-54-6
M. Wt: 153.14 g/mol
InChI Key: UMFDLIXUUJMPSI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenol is a chemical compound with the molecular formula C7H7NO3 . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .


Synthesis Analysis

The synthesis of 2-Methyl-5-nitrophenol involves a multi-step reaction with sulfuric acid and nitric acid . The method is characterized by the direct production of 2-methyl-5-nitrophenol from o-toluidine without generating a 2-methyl-5-nitroaniline intermediate .


Molecular Structure Analysis

The molecular weight of 2-Methyl-5-nitrophenol is 153.14 g/mol . The IUPAC Standard InChI is InChI=1S/C7H7NO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4,9H,1H3 .


Chemical Reactions Analysis

2-Methyl-5-nitrophenol is used as a reactant in the preparation of pyranocarbazole alkaloids . In the case of nitration, the ortho product becomes higher than the para product due to intramolecular hydrogen bond formation .


Physical And Chemical Properties Analysis

2-Methyl-5-nitrophenol is a brown solid . It has a molecular weight of 153.14 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

Atmospheric Concentrations and Traffic Emissions

Research by Morville et al. (2006) focuses on atmospheric sampling of phenols and nitrophenols, including 2-Methyl-5-nitrophenol, in urban, suburban, and rural areas. This study highlights the spatial and geographical variations in the concentrations of these compounds and their correlation with traffic emissions. It suggests the need for further research on their environmental impact and potential health risks due to their presence in the atmosphere Morville, Scheyer, Mirabel, & Millet, 2006.

Role in Photolysis and OH Radical Production

Sangwan and Zhu (2018) conducted a laboratory investigation on the photolysis of methyl-2-nitrophenols, including 2-Methyl-5-nitrophenol. Their study reveals these compounds as significant contributors to "brown carbon" from biomass burning, with a focus on their absorption cross-sections and the potential role in producing OH radicals in the polluted atmosphere Sangwan & Zhu, 2018.

Electrochemical Detection and Environmental Safety

Adeosun, Asiri, and Marwani (2020) report on the electrochemical polymerization of methyl red for the detection of 2-nitrophenol, a related compound to 2-Methyl-5-nitrophenol. This study is relevant for understanding the electrochemical properties of nitrophenols and their applications in environmental monitoring and safety Adeosun, Asiri, & Marwani, 2020.

Gas-phase Photolysis and Environmental Impacts

Bejan et al. (2007) investigated the gas-phase photolysis and OH radical kinetics of methyl-2-nitrophenols, including 2-Methyl-5-nitrophenol. The study provides insights into the major photooxidation pathways of these compounds and their environmental implications, particularly in terms of their phytotoxic properties and potential role in secondary organic aerosol formation Bejan et al., 2007.

Biodegradation and Chemotaxis by Microorganisms

Bhushan et al. (2000) explored the chemotaxis and biodegradation of methyl-4-nitrophenol, closely related to 2-Methyl-5-nitrophenol, by Ralstonia sp. SJ98. This study sheds light on the microbial degradation pathways of nitrophenols and their potential for environmental bioremediation Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000.

Safety And Hazards

2-Methyl-5-nitrophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Methyl-5-nitrophenol is used as a reactant in the preparation of pyranocarbazole alkaloids . Future research may explore other potential applications of this compound in various fields of chemistry.

properties

IUPAC Name

2-methyl-5-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFDLIXUUJMPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063874
Record name Phenol, 2-methyl-5-nitro-
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-5-nitrophenol

CAS RN

5428-54-6
Record name 2-Methyl-5-nitrophenol
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Record name 2-Methyl-5-nitrophenol
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Synthesis routes and methods

Procedure details

2-methyl-5-nitroaniline (40 g) was dissolved in refluxing 10% sulphuric acid (600 ml), cooled to 0° C. whereupon the salt separates out. With continuous stirring, sodium nitrite solid (18 g) was added in small portions. The diazitization was complete when a positive starch/KI test was observed. This diazonium solution was added at once to a vigorously refluxing solution of water (800 ml) and concentrated sulphuric acid (400 ml). Refluxing was continued until all gassing had ceased. A solid had precipitated out and, upon cooling to ambient temperature, was collected and dried to give crude 2-methyl-5-nitrophenol. This crude phenol (36.8 g) in dimethylformamide (200 ml) along with anhydrous K2CO3 (35 g) and 2-bromopropane (50 ml) was stirred and warmed to 60° C. for 12 hours. After cooling, the solvent was removed, the residue treated with water and the product extracted with ether. This ether solution was washed with 2N KOH, water, dried (MgSO4) and evaporated to give 1-(1-methylethoxy)-2-methyl-5-nitrobenzene, bp. 80°-85° C./0.15 mm., 34.5 g. This nitrobenzene (34.5 g) in methanol (250 ml) was reduced on a parr hydrogenator using Raney nickel. After removal of the catalyst and solvent, the product, 3-(1-methylethoxy)-4-methyl-benzenamine, bp. 80°-85° C./0.05 mm., 25 g. was obtained. This amine (10 g) in methylene chloride (50 ml) and crushed ice (50 g) was stirred whilst thiophosgene (6.5 ml) in methylene chloride (25 ml) was added dropwise. The reaction was stirred overnight at ambient temperature. After separating the organic layer, the methylene chloride solution was washed with water, dried and evaporated to leave a pale yellow oil, bp. 80°-85° C./0.04 mm of 5-isothiocyanato-1-(methylethoxy)-2-methylbenzene, 12,4 g. Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (11 g) was added portionwise to a stirred suspension of sodium hydride (2.5 g, 60%) in tetrahydrofuran (50 ml) at 15° C. When complete, the reaction was chilled to -70° C. (acetone/ dry ice), whereupon the above isothiocyanate (12.4 g.) in THF (25 ml) was added at once. The temperature rose to -50° C. before cooling to -70° C. After stirring to ambient temperature and leaving overnight a solid had precipitated out. The solvent was removed, water added, washed with ether and acidified. A pale yellow solid had precipitated out. This was collected on a filter, washed with water, dried and recrystallized from IPA to give 2,3 dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]- 2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone, mp. 227°-228°.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-nitrophenol
Reactant of Route 2
2-Methyl-5-nitrophenol
Reactant of Route 3
2-Methyl-5-nitrophenol
Reactant of Route 4
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2-Methyl-5-nitrophenol
Reactant of Route 5
2-Methyl-5-nitrophenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-nitrophenol

Citations

For This Compound
142
Citations
DA Lomov - Russian Journal of Organic Chemistry, 2019 - Springer
… Thus, starting from 4-methyl-3-nitrobenzenesulfonic acid (8) or 2-methyl-5-nitrophenol (9) we … The synthesis from 2-methyl-5nitrophenol is more process-oriented and can be used in the …
Number of citations: 0 link.springer.com
T BISANZ - 1975 - pascal-francis.inist.fr
Keyword (fr) LITHIUM COMPOSE SODIUM COMPOSE POTASSIUM COMPOSE SEL ORGANIQUE PHENOLS DEPLACEMENT CHIMIQUE SOLUTION CHIMIQUE SPECTRE RMN …
Number of citations: 0 pascal-francis.inist.fr
JB Robertson, JC Spain, JD Haddock… - Applied and …, 1992 - Am Soc Microbiol
… The formation of 2-methyl-5-nitrophenol by … 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol by P. putida Fl. However, the formation of significant amounts of 2-methyl-5-nitrophenol …
Number of citations: 0 journals.asm.org
M Kamoshita, K Kosaka, O Endo, M Asami, T Aizawa - Chemosphere, 2010 - Elsevier
… 2-Methyl-5-nitrophenol was used as a structural isomer of 5M2NP. This is because as long … derivative (ie, 6-chloro-2-methyl-5-nitrophenol (6C2M5NP)) among the structural isomers of …
Number of citations: 0 www.sciencedirect.com
于颖慧, 马军, 侯艳君, 高金胜 - 哈尔滨工业大学学报: 英文版, 2009 - cqvip.com
: The degradation of p-nitrotoluene by O3/H2O2 process in a bubble contact column was investigated. Effects of the molar ratio of hydrogen peroxide to ozone, pH value and t-butanol …
Number of citations: 0 www.cqvip.com
DT Gibson - 1992 - osti.gov
… Both organisms oxidized 4-nitrotoluene to 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol. The significance of these unexpected results was evaluated. …
Number of citations: 0 www.osti.gov
DT Gibson - 1992 - apps.dtic.mil
… Both organisms oxidized 4-nitrotoluene to 2-methyl-5-nitrophenol and 3methyl-6-nitrocatechol. The significance of these unexpected results was evaluated. …
Number of citations: 0 apps.dtic.mil
SG Pati, HPE Kohler, A Pabis, P Paneth, RE Parales… - pstorage-acs-6854636.s3 …
… In addition, 2-methyl-5nitrophenol was formed probably by dehydration of a 2,3-dihydroxylated 4-nitrotoluene intermediate. Hence, at least 33% of initial substrate concentrations …
BE Haigler, WH Wallace, JC Spain - Applied and environmental …, 1994 - Am Soc Microbiol
… A similar reaction has been proposed for the formation of 2-methyl5-nitrophenol from 4-nitrotoluene by toluene dioxygenase (15). Recently, we reported that the catabolism of …
Number of citations: 0 journals.asm.org
A Heintz, S Kapteina, SP Verevkin - The Journal of Physical …, 2007 - ACS Publications
… -substituted species (2-methyl-5-nitrophenol and 3-methyl-4-… into the benzene ring (2-methyl-5-nitrophenol and 3-methyl-4… , the vaporization enthalpies of 2-methyl-5-nitrophenol and 3-…
Number of citations: 0 pubs.acs.org

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